2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl-

Catalog No.
S14900185
CAS No.
102071-71-6
M.F
C11H7F6NOS
M. Wt
315.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2...

CAS Number

102071-71-6

Product Name

2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl-

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Molecular Formula

C11H7F6NOS

Molecular Weight

315.24 g/mol

InChI

InChI=1S/C11H7F6NOS/c12-10(13,14)9(19,11(15,16)17)5-8-18-6-3-1-2-4-7(6)20-8/h1-4,19H,5H2

InChI Key

OZHOQLJJRWQDQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(F)(F)F)(C(F)(F)F)O

2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- is a complex organic compound characterized by its unique structure that incorporates both trifluoromethyl and benzothiazole moieties. The chemical formula for this compound is C₁₃H₉F₆NOS, and it has a molecular weight of 321.27 g/mol. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a candidate for various applications in pharmaceuticals and agrochemicals. The compound is notable for its potential biological activity, particularly in medicinal chemistry.

The reactivity of 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- can be attributed to the functional groups present in its structure. It can undergo typical alcohol reactions such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the alcohol group to carbonyl compounds.
  • Nucleophilic substitutions: The benzothiazole ring can participate in nucleophilic reactions due to its electron-withdrawing properties.

These reactions are essential for the synthesis of derivatives and analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Research indicates that compounds with benzothiazole and trifluoromethyl groups often exhibit significant biological activities, including:

  • Antimicrobial properties: Many benzothiazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Certain trifluoromethyl-containing compounds have been studied for their potential in cancer treatment due to their ability to interfere with cellular processes.
  • Enzyme inhibition: The unique structure of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are needed to elucidate the precise mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- can be approached through several methods:

  • Starting from Benzothiazole Derivatives: Utilizing a trifluoromethylating agent to introduce trifluoromethyl groups onto a benzothiazole precursor followed by alkylation with an appropriate alcohol.
  • Enzymatic Reduction: Employing microbial enzymes to selectively reduce precursors such as 1,1,1-trifluoroacetone to achieve high optical purity .
  • Conventional Organic Synthesis: Utilizing traditional organic synthesis techniques involving nucleophilic substitutions and coupling reactions.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of selecting appropriate conditions to optimize yield and purity.

2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- has several potential applications:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs due to its unique pharmacological properties.
  • Agrichemicals: Its stability and biological activity make it suitable for use in agricultural formulations.
  • Chemical Research: As a reagent or building block in organic synthesis and medicinal chemistry.

These applications underscore the compound's relevance across various fields of research and industry.

Interaction studies are crucial for understanding how 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- interacts with biological systems. Preliminary studies may focus on:

  • Protein Binding Assays: Evaluating how the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by different cell types.
  • Toxicological Assessments: Determining any potential toxic effects on human cells or model organisms.

These studies are essential for assessing safety profiles and therapeutic indices.

Several compounds share structural similarities with 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,1,1-Trifluoro-2-propanolTrifluoromethyl groupCommonly used as a solvent and reagent .
1,1-DifluoroethanolDifluoromethyl groupLess lipophilic than trifluorinated compounds.
BenzothiazoleContains a benzothiazole ringServes as a scaffold for various bioactive compounds .
4-(Trifluoromethyl)anilineTrifluoromethyl group attached to anilineExhibits distinct electronic properties.

The uniqueness of 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- lies in its combination of both the benzothiazole moiety and multiple trifluoromethyl groups which can enhance both its biological activity and chemical stability compared to other similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

315.01525399 g/mol

Monoisotopic Mass

315.01525399 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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